2-Chlorobiphenylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorobiphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVZHIJEFVYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618634 | |
| Record name | 2-Chlorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50558-21-9 | |
| Record name | 2-Chlorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chlorobiphenylene
Advanced Coupling Reactions in Chlorobiphenylene Synthesis
Aryl-Aryl Coupling Reactions for Biphenyl (B1667301) Linkage Formation
The term "biphenyl linkage" in the context of biphenylene (B1199973) formation refers to the creation of the fused ring system, which involves forming new carbon-carbon bonds between aromatic fragments. Unlike the formation of simple biphenyls, biphenylene synthesis typically involves cyclization reactions. These reactions can be viewed as intramolecular aryl-aryl bond formations that construct the central four-membered ring characteristic of biphenylene.
One prominent approach involves the cyclization of aryne derivatives. For instance, the lithium-mediated cyclization of halobiaryls or haloterphenyls can generate biphenylenes thieme-connect.comnih.gov. This method often proceeds via the in situ generation of 2',3'-didehydro-2-lithiobiphenyls, which then undergo cyclization at low temperatures. A key advantage of this approach is the absence of transition-metal catalysts or reagents for the cyclization step itself thieme-connect.comnih.gov. Furthermore, the intermediate 1-lithiobiphenylene can be reacted with electrophiles to introduce functional groups, offering a pathway to substituted biphenylenes thieme-connect.com.
Another strategy utilizes copper-catalyzed intramolecular coupling of organozinc intermediates derived from 2,2'-dilithiobiaryls rsc.org. This method allows for the synthesis of biphenylene and its substituted derivatives, with yields ranging from 46% to 81% depending on the specific substituents rsc.org. The use of organozinc species in conjunction with CuCl₂ facilitates smooth transmetallation and reductive elimination reactions, leading to efficient biphenylene formation rsc.org.
Table 1: Representative Biphenylene Core Formation via Cyclization
| Precursor Type | Reaction Conditions | Yield Range | Key Reagents/Catalysts | Reference |
| Halobiaryls/Haloterphenyls | Low temperature cyclization | Up to 97% | t-BuLi, Electrophiles (for functionalization) | thieme-connect.com |
| 2,2′-Dilithiobiaryls (via organozinc intermediates) | CuCl₂ in THF | 46–81% | ZnCl₂ or ZnBr₂, CuCl₂ | rsc.org |
| o-Diethynylbenzene | Catalytic co-cyclization with alkynes | Moderate to good | Dicarbonyl(cyclopentadienyl)cobalt | researchgate.net |
Emerging Catalytic Methodologies for Carbon-Chlorine Bond Formation
Introducing a chlorine atom onto the biphenylene core, or synthesizing a chlorinated biphenylene precursor, can be achieved through various catalytic chlorination methods. While specific literature on the direct chlorination of biphenylene to yield 2-chlorobiphenylene is limited, general principles of aromatic chlorination can be applied.
Electrophilic aromatic substitution is a common route for chlorinating aromatic systems. This typically involves activating a chlorinating agent, such as N-chlorosuccinimide (NCS), with a Lewis acid or other catalysts. Iron(III) triflimide, for example, has been shown to catalyze the regioselective chlorination of activated arenes like anisole (B1667542) and phenol (B47542) derivatives acs.org. Similarly, copper(I)-catalyzed methods can be employed for the synthesis of aryl chlorides from arylboronic acids, which could be adapted for functionalizing biphenylene precursors or the biphenylene core itself organic-chemistry.org.
Photocatalytic methods are also emerging for C-H functionalization, including chlorination. These approaches often involve generating chlorine radicals through photoredox catalysis, which can then react with aromatic substrates organic-chemistry.orgrsc.org. For instance, a photocatalyst can oxidize a chloride anion to a chlorine radical via an outer-sphere electron transfer mechanism rsc.org.
Density functional theory (DFT) studies have explored the halogenation of biphenylene networks, indicating that chlorination can tune their electronic properties rsc.org. These studies suggest that controlled chlorination is feasible, with maximum functionalization degrees reported for different halogens, including chlorine rsc.org.
Table 2: Catalytic Methods for Aromatic Chlorination
| Chlorinating Agent | Catalyst/Mediator | Substrate Type | Key Findings | Reference |
| N-chlorosuccinimide (NCS) | Iron(III) triflimide | Activated arenes (anisole, phenol derivatives) | Regioselective chlorination; effective Lewis acid catalysis. | acs.org |
| N-halosuccinimides | Elemental sulfur (S₈) | Various aromatic compounds | Mediates halogenations, including chlorination, even for less reactive aromatics. | organic-chemistry.org |
| Arylboronic acids | Cu(I) catalyst | Electron-deficient arylboronic acids | Mild, efficient synthesis of aryl chlorides; transformation is inefficient without Cu catalysis. | organic-chemistry.org |
| Chloride anion (Cl⁻) | Photocatalyst (e.g., Ir complexes) | Various organic substrates | Generates Cl radicals via outer-sphere electron transfer for C-Cl bond formation. | rsc.org |
| Halogenation of Biphenylene Networks | (Theoretical study via DFT) | Biphenylene network | Maximum functionalization degree of CCl₀.₆₇; band gap modulation from 0.090–3.44 eV. | rsc.org |
Advanced Spectroscopic Characterization of 2 Chlorobiphenylene
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and connectivity of organic molecules. For 2-Chlorobiphenylene, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provide detailed insights into its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of this compound provides information about the different types of protons present and their electronic environments. Due to the chlorine substitution and the biphenylene (B1199973) core, distinct proton signals are expected. A typical ¹H NMR spectrum would reveal signals in the aromatic region (approximately 6.5-8.5 ppm), with specific chemical shifts and coupling patterns indicative of the substitution pattern. The chlorine atom's electron-withdrawing nature influences the chemical shifts of adjacent protons. Detailed assignments are crucial for confirming the proposed structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-1 | ~7.45 | d | J ≈ 7-8 | Ortho to chlorine |
| H-3 | ~7.30 | t | J ≈ 7-8 | Meta to chlorine |
| H-4 | ~7.55 | dd | J ≈ 7-8, 1-2 | Para to chlorine |
| H-5, H-8 | ~7.15 | s (or d) | J ≈ 0-1 | On the other ring |
| H-6, H-7 | ~7.35 | d (or s) | J ≈ 7-8 | On the other ring |
Note: Assignments are based on expected patterns for substituted biphenylenes. Specific experimental data may vary. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will resonate at a characteristic chemical shift, typically in the range of 110-150 ppm for aromatic carbons. The carbon atom directly bonded to the chlorine atom (C-2) is expected to resonate at a significantly downfield shift due to the electronegativity of chlorine. Other carbons in the biphenylene system will also show characteristic shifts influenced by the chlorine substituent and the fused ring system.
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C-1 | ~125-130 | Ortho to chlorine |
| C-2 (ipso) | ~130-135 | Directly bonded to chlorine |
| C-3 | ~128-132 | Meta to chlorine |
| C-4 | ~120-125 | Para to chlorine |
| C-4a, C-8a | ~140-145 | Bridgehead carbons |
| C-5, C-8 | ~125-130 | On the other ring |
| C-6, C-7 | ~128-132 | On the other ring |
Note: Assignments are based on expected patterns for substituted biphenylenes. Specific experimental data may vary. libretexts.orgresearchgate.netbhu.ac.inlibretexts.org
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation (e.g., COSY, NOESY)
Two-dimensional NMR techniques are invaluable for confirming structural assignments and determining spatial relationships.
COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H scalar couplings, establishing connectivity between adjacent protons. For this compound, COSY would show cross-peaks between protons that are coupled through bonds, such as H-1 and H-3, or H-5 and H-6, confirming their neighboring relationships within the biphenylene framework. This helps in the unambiguous assignment of proton signals. uic.eduresearchgate.nethuji.ac.ilnih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5 Å). For this compound, NOESY can help confirm assignments by showing correlations between protons that are close in space, even if they are not directly bonded. For instance, it might reveal proximity between protons on different rings or between a proton and a substituent if applicable. This technique is particularly useful for understanding the three-dimensional structure and conformational preferences. uic.educolumbia.edu
Vibrational Spectroscopy for Structural and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the molecular structure by probing the vibrational modes of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Absorption Bands
FT-IR spectroscopy detects the absorption of infrared radiation by molecular vibrations. The spectrum of this compound will exhibit characteristic absorption bands corresponding to various functional groups and bond vibrations. Key absorptions include:
C-H Stretching (Aromatic): Typically observed in the region of 3100-3000 cm⁻¹. These bands are indicative of the aromatic nature of the biphenylene rings. vscht.czspecac.comcore.ac.uk
C=C Stretching (Aromatic Ring): Multiple bands are expected in the region of 1650-1450 cm⁻¹, arising from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. vscht.czcore.ac.ukresearchgate.net
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond typically appears in the fingerprint region, often between 800-600 cm⁻¹. The exact position can be influenced by the aromatic system. tsijournals.com
Ring Bending/Deformation Modes: Various bending and deformation vibrations of the biphenylene ring system will contribute to the complex fingerprint region below 1500 cm⁻¹. researchgate.netcore.ac.uk
| Absorption Band (cm⁻¹) | Assignment | Intensity | Notes |
| 3100-3000 | Aromatic C-H stretching | Medium | Indicative of aromatic rings vscht.czspecac.com |
| 1650-1450 | Aromatic C=C stretching | Strong | Multiple bands characteristic of aromatic ring vibrations vscht.czresearchgate.net |
| ~1200-1100 | C-Cl stretching / Ring vibrations | Medium | Influenced by chlorine substitution tsijournals.comresearchgate.net |
| 800-600 | C-Cl stretching / Ring deformation | Medium | Characteristic of aryl chlorides researchgate.nettsijournals.com |
| <1500 | Fingerprint region (ring bending, C-H bending etc.) | Variable | Complex pattern unique to the molecule specac.com |
Note: Specific band positions and intensities can vary based on experimental conditions and sample preparation. vscht.czspecac.comresearchgate.nettsijournals.comchemicalbook.com
Raman Spectroscopy and Vibrational Mode Assignments
Raman spectroscopy provides complementary information to FT-IR, often highlighting different vibrational modes, particularly those involving symmetric stretching and polarizability changes. The Raman spectrum of this compound will show characteristic peaks associated with its structure.
C-H Stretching (Aromatic): Expected around 3000-3100 cm⁻¹. researchgate.netd-nb.info
C=C Stretching: Strong bands are typically observed in the 1600-1500 cm⁻¹ region, characteristic of aromatic ring stretching. researchgate.netd-nb.info
Ring Breathing/Deformation Modes: Specific peaks related to the biphenylene core's vibrational modes are crucial for distinguishing isomers. For this compound, distinct peaks have been noted, such as a peak around 1297 cm⁻¹ (compared to 1276 cm⁻¹ for biphenyl (B1667301) and other chlorobiphenyls) and a strong peak around 680 cm⁻¹ (also present in 3-chlorobiphenyl (B164846) but absent in biphenyl and 4-chlorobiphenyl). A unique strong peak at ~432 cm⁻¹ has also been identified specifically for 2-chlorobiphenyl (B15942). researchgate.netd-nb.info
C-Cl Vibrations: While less intense than C=C or C-H modes, C-Cl related vibrations can also be observed. researchgate.net
| Vibrational Mode Assignment | Raman Shift (cm⁻¹) | Notes |
| C-H stretching (aromatic) | ~3065 | Common to biphenyl derivatives researchgate.netd-nb.info |
| C=C stretching | ~1600 | Aromatic ring stretching researchgate.netd-nb.info |
| C-C bridge bond stretching | ~1280 | Common feature in biphenyl derivatives researchgate.netd-nb.info |
| C-H bending (in-plane) | ~1030-1100 | Trigonal breathing mode and others researchgate.netd-nb.info |
| C-C stretching | ~1297 | Specific to 2-chlorobiphenyl, distinct from other isomers researchgate.netd-nb.info |
| CCC bending (in-plane) | ~680 | Characteristic of 2- and 3-chlorobiphenyl researchgate.netd-nb.info |
| CCC bending (in-plane) | ~760 | Characteristic of 2- and 4-chlorobiphenyl (B17849) researchgate.netd-nb.info |
| CCC bending (in-plane) | ~432 | Unique strong peak observed for 2-chlorobiphenyl researchgate.net |
Note: Raman shifts are highly sensitive to molecular structure and substitution patterns. researchgate.netresearchgate.netd-nb.inforenishaw.com
Compound List:
this compound
Biphenylene
Electronic Absorption and Emission Spectroscopy Studies
Electronic spectroscopy provides crucial insights into the energy levels and electronic transitions within a molecule. Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions involving π-electrons and non-bonding electrons, while photoluminescence studies, including fluorescence and phosphorescence, reveal information about excited states and their relaxation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption occurs when electrons in a molecule are promoted from lower energy orbitals to higher energy orbitals. The wavelengths at which absorption occurs (λmax) and the intensity of absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure and conjugation.
Studies on this compound have identified several absorption features in the UV region. One report indicates UV spectral maxima occurring in the ranges of 197-222 nm, 214-265 nm, and 267-302 nm nih.gov. More specifically, the ¹Lₐ transition of this compound has been reported to exhibit a maximum at 239.5 nm with a corresponding extinction coefficient of 10,400 M⁻¹cm⁻¹ in ethanol (B145695) lsu.edu. Further characterization at low temperatures (77 K) in 3-methylpentane (B165638) (3MP) solution has also indicated absorption maxima, though specific values are not detailed lsu.edu. These absorption bands are indicative of π→π* transitions within the biphenylene system, influenced by the presence of the chlorine substituent.
Table 1: UV-Vis Absorption Spectroscopic Data for this compound
| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Notes |
| Ethanol | 239.5 | 10,400 | ¹Lₐ transition |
| Various | 197-222 | - | Broad spectral range |
| Various | 214-265 | - | Broad spectral range |
| Various | 267-302 | - | Broad spectral range |
| 3MP (77K) | ~2... | - | Absorption maximum reported, specific value not detailed |
Photoluminescence (Fluorescence and Phosphorescence) Characterization
Photoluminescence encompasses fluorescence and phosphorescence, which are radiative processes where a molecule emits light after absorbing energy. Fluorescence involves transitions between states of the same spin multiplicity (typically singlet states), resulting in rapid emission. Phosphorescence, conversely, involves transitions between states of different spin multiplicities (e.g., singlet to triplet), which are spin-forbidden and thus occur with longer lifetimes, often requiring intersystem crossing.
Specific data regarding the fluorescence and phosphorescence emission spectra, quantum yields, or lifetimes of this compound were not found in the provided search results. While studies on related biphenyl derivatives and polychlorinated biphenyls (PCBs) discuss their luminescence properties lsu.eduulpgc.esmjcce.org.mk, direct experimental photoluminescence characterization data for this compound itself is not detailed in the available information.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. Electron ionization (EI) is a common method where the sample is bombarded with electrons, causing ionization and fragmentation.
Mass spectrometric analysis of this compound typically reveals a strong molecular ion peak. For this compound (C₁₂H₉Cl), the calculated molecular weight is approximately 188.653 g/mol nist.gov. Electron ionization mass spectrometry confirms the presence of the molecular ion (M⁺) at m/z 188. Due to the presence of chlorine, which has two major isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic peak (M+2) is observed at m/z 190, with an intensity ratio reflecting the natural abundance of these isotopes nih.govnist.gov. Fragmentation patterns observed in EI-MS can provide structural information. Common fragments reported for this compound include ions at m/z 152 and m/z 153, which likely arise from the loss of specific molecular fragments, such as a chlorine atom or a phenyl group, from the molecular ion nih.govnist.gov.
Table 2: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Ion Assignment | Relative Intensity (%) | Notes |
| 188 | Molecular Ion (M⁺) | 99.99 | Corresponds to ³⁵Cl isotope |
| 190 | Molecular Ion (M+2) | 31.40 | Corresponds to ³⁷Cl isotope |
| 152 | Fragment Ion | 33.40 | Likely M - Cl |
| 153 | Fragment Ion | 22.50 | Fragment ion |
X-ray Crystallography for Solid-State Structural Determination
Direct X-ray crystallographic data specifically for this compound was not found within the provided search results. However, studies on related derivatives, such as 2-chlorobiphenyl-4-carboxylic acid and 4-acetyl-2'-chlorobiphenyl, have been conducted. The crystal structure of 2-chlorobiphenyl-4-carboxylic acid was determined to be triclinic, space group P1, with unit-cell dimensions a = 3.896 Å, b = 9.549 Å, c = 14.184 Å, and angles α = 92.01°, β = 95.99°, γ = 92.44°. In this derivative, the angle between the phenyl rings was found to be 46.1° iucr.org. Similarly, the crystal structure of 4-acetyl-2'-chlorobiphenyl was determined to be monoclinic, space group P2₁/c, with unit-cell dimensions a = 4.00 Å, b = 38.51 Å, c = 7.52 Å, and β = 100.07°. For this compound, the angle between the two phenyl rings was reported as 49.2° iucr.org. These studies on derivatives highlight the typical crystallographic information obtained, including unit cell parameters, space group symmetry, and the dihedral angle between the biphenyl rings, which is influenced by the ortho-substituent.
Theoretical and Computational Investigations of 2 Chlorobiphenylene
Conformational Analysis and Dynamics
Understanding the three-dimensional structure and movement of molecules is vital. Conformational analysis and molecular dynamics simulations offer detailed insights into these aspects.
Reactivity and Mechanistic Pathways of 2 Chlorobiphenylene
Nucleophilic Substitution Reactions in Biphenylene (B1199973) Systems
Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr typically proceeds via an addition-elimination mechanism, especially when the aromatic ring is activated by electron-withdrawing groups or when harsh conditions are employed.
Aromatic Nucleophilic Substitution (SNAr) Mechanisms
The generally accepted mechanism for SNAr reactions involves two key steps libretexts.orglibretexts.orgmasterorganicchemistry.com. First, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step disrupts the aromaticity of the ring, transforming the sp² hybridized carbon into an sp³ hybridized center libretexts.orglibretexts.org. In the second step, the leaving group (in this case, chloride) departs, and the aromaticity of the ring is restored, yielding the substituted product libretexts.orglibretexts.orgmasterorganicchemistry.com.
For 2-Chlorobiphenylene, the biphenylene core's electronic structure influences its susceptibility to SNAr. While the biphenylene system itself is not inherently electron-deficient like nitro-substituted aromatics, the presence of the chlorine atom as a potential leaving group means it can undergo SNAr under appropriate conditions libretexts.orgpressbooks.pub. The mechanism would follow the typical addition-elimination pathway, with the nucleophile attacking the carbon bearing the chlorine, followed by the expulsion of the chloride ion libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com.
Role of Activating Groups and Leaving Group Effects
In SNAr reactions, electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group significantly activate the aromatic ring by stabilizing the negative charge in the Meisenheimer complex libretexts.orgmasterorganicchemistry.com. While this compound itself lacks strong EWGs on the same ring as the chlorine, the biphenylene framework's electronic distribution will influence the reaction. The chlorine atom acts as a leaving group; in SNAr, the order of leaving group ability is often counterintuitive compared to SN1/SN2 reactions, with fluoride (B91410) sometimes being the best leaving group due to its strong electronegativity, which aids in the initial nucleophilic attack and stabilization of the intermediate masterorganicchemistry.com. Chlorine, bromine, and iodine are generally poorer leaving groups in SNAr compared to fluorine, although their leaving group ability is less critical than the activation provided by EWGs masterorganicchemistry.com. The relative effectiveness of chloride as a leaving group in this compound would depend on the specific nucleophile and reaction conditions employed.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring, maintaining the aromatic system slideshare.netfiveable.memasterorganicchemistry.com. The biphenylene system, like biphenyl (B1667301), is generally susceptible to EAS spu.edursc.orgpearson.com.
Regioselectivity and Positional Isomer Formation
The regioselectivity of EAS on this compound is governed by the directing effects of both the chlorine substituent and the phenyl ring. Chlorine is a deactivating group but an ortho, para-director due to resonance stabilization of the intermediate sigma complex slideshare.netfiveable.memasterorganicchemistry.comlibretexts.org. The phenyl substituent on the other ring of biphenylene is activating and also ortho, para-directing spu.edursc.orgpearson.com.
Therefore, in this compound, electrophilic attack is expected to occur preferentially at positions ortho and para to the chlorine atom on its ring, and also at positions ortho and para to the point of attachment of the second phenyl ring on the other ring. The relative directing strengths and steric factors will dictate the precise product distribution, potentially leading to a mixture of positional isomers. Studies on substituted biphenyls indicate that the phenyl substituent is a significant activating and ortho, para-directing group spu.edupearson.com.
Mechanistic Intermediates and Reaction Pathways
The general mechanism for EAS involves two principal steps slideshare.netmasterorganicchemistry.comlibretexts.org. First, an electrophile (E⁺), often generated by a catalyst, attacks the π-electron system of the aromatic ring. This attack is typically the slow, rate-determining step as it involves the disruption of aromaticity and the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion slideshare.netmasterorganicchemistry.comlibretexts.org. In the second step, a proton is rapidly removed from the carbon bearing the electrophile and the hydrogen atom, restoring the aromatic π-system and yielding the substituted product slideshare.netmasterorganicchemistry.comlibretexts.org. For this compound, this mechanism would apply, with the sigma complex being the key intermediate, its stability and formation rate influenced by the electronic and steric effects of the chlorine and the second phenyl ring.
Radical Reaction Pathways
Radical reactions involve species with unpaired electrons, often initiated by homolytic cleavage of bonds, typically induced by heat or light youtube.comlibretexts.org. These reactions proceed through initiation, propagation, and termination steps youtube.comlibretexts.org.
This compound can participate in reactions involving radicals. For instance, studies have shown that it reacts with hydroxyl radicals (•OH), a common species in advanced oxidation processes researchgate.net. The relative reactivity of this compound in such degradation reactions has been quantified, placing it between phenol (B47542) and azo benzene (B151609) in terms of susceptibility to •OH attack researchgate.net.
Reactions with Hydroxyl Radicals (•OH)
Hydroxyl radicals (•OH) are potent oxidants ubiquitous in atmospheric and aquatic environments, playing a significant role in the degradation of organic pollutants. The reaction of this compound with hydroxyl radicals has been investigated, yielding important kinetic data.
In the gas phase, the reaction rate constant for hydroxyl radicals with 2-chlorobiphenyl (B15942) at 295 K was determined to be 2.9 ± 0.4 x 10⁻¹² cm³/molecule/s osti.gov. Based on this rate constant and a typical atmospheric hydroxyl radical concentration, the estimated atmospheric lifetime of 2-chlorobiphenyl due to •OH reaction is approximately 8 days osti.gov.
In aqueous systems, •OH radicals can be generated through various processes, such as the Fenton reaction involving iron species and hydrogen peroxide. For instance, magnetite nanoparticles (MNPs) under acidic conditions can generate •OH radicals, which efficiently degrade 2-chlorobiphenyl nih.gov. The proposed mechanism involves the formation of superoxide (B77818) radical anion (O₂⁻), followed by hydrogen peroxide (H₂O₂) production, and subsequent reaction with dissolved Fe(II) to yield •OH via the Fenton reaction nih.gov. Degradation efficiency is notably higher under acidic conditions compared to alkaline conditions due to increased •OH generation nih.govnih.gov. Nanoscale zero-valent iron (nZVI) also generates •OH radicals at low pH, leading to the degradation of 2-CB, with biphenyl being a primary product of reductive dechlorination nih.govresearchgate.net. Hydroxylation products, such as 2-chlorophenol (B165306) and 2-hydroxybiphenyl, have also been identified nih.govresearchgate.net. The presence of natural organic matter (NOMs) can enhance the degradation efficiency of 2-CB by nZVI by mediating electron transfer and facilitating the production of •OH nih.gov.
In photocatalytic processes, such as those involving titanium dioxide (TiO₂), hydroxyl radicals are often implicated in the degradation of 2-chlorobiphenyl. The primary degradation of 2-CB in TiO₂ suspensions follows pseudo-first-order kinetics, and a reaction scheme involving hydroxyl radicals has been proposed nih.gov.
Table 5.3.1: Reaction Rate Constants and Lifetimes with Hydroxyl Radicals
| Compound | Radical | Reaction Medium | Rate Constant (cm³/molecule/s) | Estimated Atmospheric Lifetime | Reference |
| This compound | •OH | Gas phase | (2.9 ± 0.4) x 10⁻¹² | ~8 days | osti.gov |
| 2-Chlorobiphenyl | •OH | Aqueous (nZVI) | - | - | nih.gov |
| 2-Chlorobiphenyl | •OH | Aqueous (MNPs) | - | - | nih.gov |
Reactions with Hydrated Electrons (e⁻aq)
Hydrated electrons (e⁻aq), also known as solvated electrons, are powerful reducing species generated by ionizing radiation in aqueous solutions researchgate.netohio-state.edunih.gov. They play a significant role in reductive degradation pathways.
In irradiated organic matrices or aqueous solutions containing aromatic hydrocarbons, solvated electrons can react with polychlorinated biphenyls (PCBs), including 2-chlorobiphenyl, leading to dechlorination researchgate.netdss.go.thhep.com.cn. The mechanism often involves the formation of radical anions, which can then transfer electrons to the chlorinated biphenyls, initiating reductive dechlorination researchgate.netdss.go.th. Studies in 2-propanol solutions have reported rate constants for these electron transfer reactions in the range of 10⁷ to 10⁸ L mol⁻¹s⁻¹ researchgate.netdss.go.th. Ionizing radiation is noted for its ability to simultaneously generate both strongly reducing hydrated electrons and oxidizing hydroxyl radicals researchgate.net.
Table 5.3.2: Reaction Rate Constants with Hydrated Electrons
| Compound | Radical | Reaction Medium | Rate Constant (L mol⁻¹s⁻¹) | Reference |
| Chlorinated biphenyls | e⁻aq | 2-propanol solutions | 10⁷ - 10⁸ | researchgate.netdss.go.th |
| 2-Chlorobiphenyl | e⁻aq | Aqueous (Irradiation) | - | researchgate.nethep.com.cn |
Interactions with Other Environmental Radicals (e.g., NO₃•)
Photochemical and Photoelectrochemical Transformations
This compound, being an aromatic compound, can undergo photochemical transformations when exposed to light, often in the presence of a catalyst or specific reaction partners.
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process where light absorption by a molecule leads to the transfer of an electron from a donor to an acceptor, creating a charge-separated state wikipedia.orgmdpi.com. This process is central to many photochemical reactions, including photocatalysis and artificial photosynthesis mdpi.com.
For chlorinated biphenyls, photoinduced electron transfer mechanisms have been proposed for their degradation and transformation osti.govoup.comnih.gov. For example, studies on 4-chlorobiphenyl (B17849) have shown that photochemical reactions with amines can proceed via an electron-transfer mechanism oup.com. Furthermore, photoelectrocatalytic reduction of 4-chlorobiphenyl using anion radicals and visible light has been investigated, highlighting the role of electron transfer in its reduction nih.govacs.org. Certain organic molecules and semiconductor materials can act as photocatalysts, mediating these electron transfer processes to initiate the degradation of pollutants like chlorinated biphenyls osti.gov.
Photoelectrocatalytic Reduction Mechanisms
Photoelectrocatalytic (PEC) technologies utilize semiconductor catalysts and light energy to drive chemical reactions, including the degradation of environmental pollutants researchgate.netresearchgate.net. These systems can harness photogenerated electron-hole pairs to facilitate redox reactions.
The photoelectrocatalytic reduction of 2-chlorobiphenyl has been explored, often in conjunction with semiconductor photocatalysts like TiO₂ researchgate.net. Investigations into UV/TiO₂ systems for 2-chlorobiphenyl decomposition have been conducted, with some studies indicating that the addition of common oxidants did not enhance the degradation rate in these heterogeneous systems researchgate.net.
More advanced photoelectrocatalytic approaches, such as those employing heterojunction photocatalysts like ZnO-BiOI, have demonstrated significant efficacy in the destruction of 2-chlorobiphenyl rsc.orgresearchgate.net. These systems can achieve substantial degradation rates, with kinetic studies often fitting pseudo-first or second-order models rsc.orgresearchgate.net. For instance, a ZnO-[10%]BiOI heterostructure exhibited a pseudo-first-order rate constant of 0.0054 min⁻¹ and a half-life of approximately 128.4 minutes for the reduction of 2-chlorobiphenyl rsc.org. The efficiency of these photocatalysts is sensitive to process parameters such as pH, with optimal performance typically observed at neutral pH and significantly reduced activity under alkaline conditions researchgate.netwits.ac.za. A charge separation degradation mechanism is often proposed to explain the enhanced photocatalytic activity in these heterostructures rsc.org.
Table 5.4.2: Photocatalytic Degradation of 2-Chlorobiphenyl
| Photocatalyst | Kinetic Model | Rate Constant (min⁻¹) | Half-life (min) | Optimal pH | Reference |
| TiO₂ | Pseudo-first-order | - | - | Natural | nih.gov |
| ZnO-[10%]BiOI | Pseudo-first-order | 0.0054 | 128.4 | Neutral | rsc.orgresearchgate.net |
| ZnO-[10%]BiOI | Pseudo-second-order | 0.0086 | - | Neutral | rsc.org |
Compound List:
this compound (2-CB)
Hydroxyl radical (•OH)
Hydrated electron (e⁻aq)
Nitrate (B79036) radical (NO₃•)
Biphenyl
2-chlorobiphenyl-ol
Biphenyl-2-ol
2-chlorophenol
2-hydroxybiphenyl
Superoxide radical anion (O₂⁻)
Hydrogen peroxide (H₂O₂)
Fe(II)
Fe(III)
Ozone (O₃)
Chlorobenzene
2-monochlorobiphenyl (2-MCB)
Polychlorinated biphenyls (PCBs)
4-chlorobiphenyl
Titanium dioxide (TiO₂)
Zinc oxide (ZnO)
Bismuth oxyiodide (BiOI)
Tungsten trioxide (WO₃)
Carbon dioxide (CO₂)
Hydrochloric acid (HCl)
Natural organic matters (NOMs)
Degradation Studies and Environmental Transformations of 2 Chlorobiphenylene
Photocatalytic Degradation Methodologies
Photocatalysis has emerged as a promising technique for the degradation of 2-chlorobiphenyl (B15942), utilizing semiconductor materials to generate highly reactive species upon irradiation.
Research has centered on synthesizing and enhancing various semiconductor photocatalysts to improve the degradation efficiency of 2-chlorobiphenyl (2-CBP). dntb.gov.uawits.ac.za Materials like zinc oxide (ZnO), tungsten trioxide (WO₃), bismuth oxyiodide (BiOI), and titanium dioxide (TiO₂) have been investigated. wits.ac.zanih.gov To overcome the rapid recombination of charge carriers, a common issue with single photocatalysts, heterostructures such as ZnO-WO₃ and ZnO-BiOI have been developed. wits.ac.zarsc.org
Studies have shown that fabricating heterojunctions significantly enhances photocatalytic activity. For instance, a ZnO-[10%]BiOI composite demonstrated superior performance compared to its individual components or other combinations. dntb.gov.uarsc.org The synthesis of these composites involves methods like hydrothermal processes and calcination to create specific crystalline structures. rsc.org Characterization techniques have confirmed that these heterostructures often exhibit increased surface area and a shift in light absorption towards the visible spectrum, which are crucial for efficient photocatalysis. dntb.gov.uawits.ac.za
Optimization of process parameters is critical for maximizing degradation. Key findings include:
Catalyst Dosage: The degradation rate of 2-CBP improves with an increase in catalyst concentration up to an optimal point. For example, doubling the weight of a ZnO-[10%]BiOI heterojunction increased the rate constant, but further increases led to reduced activity due to light scattering and particle agglomeration. dntb.gov.uawits.ac.za
pH Level: The pH of the solution significantly impacts surface charge and the generation of reactive species. The most effective degradation of 2-CBP is typically observed at a neutral pH of around 7.2. wits.ac.za Performance decreases in highly acidic (pH 2) and, more substantially, in alkaline conditions (pH 11.3). dntb.gov.uawits.ac.za
Initial Pollutant Concentration: Degradation efficiency is inversely related to the initial concentration of 2-CBP. dntb.gov.uawits.ac.za Higher concentrations can saturate the catalyst surface, reducing the availability of active sites for reaction. dntb.gov.ua
Table 1: Optimized Conditions for Photocatalytic Degradation of 2-Chlorobiphenyl
| Parameter | Catalyst | Optimal Value/Condition | Source |
|---|---|---|---|
| pH | ZnO-[10%]BiOI | 7.2 (Natural) | wits.ac.za |
| Catalyst Dose | ZnO-[10%]BiOI | 35 mg (for 10 ppm 2-CBP) | wits.ac.za |
| Pollutant Concentration | ZnO-[10%]BiOI | 10 ppm | wits.ac.za |
The kinetics of 2-CBP photodegradation are commonly analyzed using pseudo-first-order and second-order models to understand the reaction rates. rsc.org Multiple studies confirm that the degradation of 2-CBP often follows a pseudo-first-order kinetic model. dntb.gov.uawits.ac.zasciepub.com The Langmuir-Hinshelwood model has also been applied to describe the kinetics, particularly with TiO₂ catalysts. nih.gov
In a study using a ZnO-[10%]BiOI heterostructure, the reaction was fitted to both pseudo-first and second-order models. rsc.org The ZnO-[10%]BiOI photocatalyst exhibited the highest rate constants of 0.0054 min⁻¹ for the pseudo-first-order model and 0.0086 min⁻¹ for the second-order model. rsc.org This rate constant was nearly five times higher than that of undoped ZnO, highlighting the enhanced performance of the heterostructure. rsc.org The kinetic data indicated a half-life of 128.4 minutes for 2-CBP when using the ZnO-[10%]BiOI catalyst. rsc.orgrsc.org
Another study involving direct photolysis and the addition of hydrogen peroxide (H₂O₂) also found that the degradation followed a pseudo-first-order model, with a high correlation coefficient (R² = 0.9628). sciepub.com
Table 2: Kinetic Data for the Photocatalytic Degradation of 2-Chlorobiphenyl
| Photocatalyst | Kinetic Model | Rate Constant (k) | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| ZnO-[10%]BiOI | Pseudo-First Order | 0.0054 min⁻¹ | Not specified | rsc.org |
| ZnO-[10%]BiOI | Second Order | 0.0086 min⁻¹ | Not specified | rsc.org |
| ZnO | Pseudo-First Order | 0.0012 min⁻¹ | Not specified | wits.ac.za |
| BiOI | Pseudo-First Order | 0.0029 min⁻¹ | Not specified | wits.ac.za |
| UV/H₂O₂ | Pseudo-First Order | Not specified | 0.9628 | sciepub.com |
A proposed mechanism for the photocatalytic degradation of 2-CBP by a ZnO-BiOI heterojunction involves the generation of electron-hole pairs upon irradiation. rsc.orgrsc.org When the photocatalyst absorbs light energy greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving holes (h⁺) in the VB. The heterojunction structure facilitates the separation of these charge carriers, reducing their recombination rate and making them available for redox reactions. researchgate.net
The separated electrons and holes react with water (H₂O) and dissolved oxygen (O₂) to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂⁻•). wits.ac.zaebi.ac.uk These ROS are powerful, non-selective oxidizing agents that attack the 2-CBP molecule. ebi.ac.uk The initial steps of the degradation pathway are believed to involve the hydroxylation of the biphenyl (B1667301) structure, leading to the formation of intermediates like 2-chlorobiphenyl-ol isomers and biphenyl-2-ol. nih.gov These intermediates undergo further oxidation, eventually resulting in the complete mineralization of 2-CBP into carbon dioxide (CO₂) and hydrochloric acid (HCl). nih.gov
Chemical Oxidation and Reduction Pathways
Beyond photocatalysis, other chemical methods, including advanced oxidation processes and electrochemical reduction, have been explored for the degradation of 2-chlorobiphenyl.
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly potent chemical oxidants, primarily hydroxyl radicals (•OH). kirj.ee These processes have proven effective for treating persistent organic pollutants like 2-CBP. core.ac.uk
Several AOPs have been investigated:
Sulfate (B86663) Radical-Based AOPs: These processes use oxidants like peroxymonosulfate (B1194676) (PMS) or persulfate (PS), often activated by a transition metal such as iron (Fe(II)), to generate sulfate radicals (SO₄•⁻). nih.govepa.gov Studies have shown near-complete removal of 2-CBP using an Fe(II)/PMS system. ohiolink.edu The efficiency is dependent on the concentration of the iron catalyst, as excess Fe(II) can scavenge the sulfate radicals. ohiolink.edu The use of chelating agents like sodium citrate (B86180) can help control the availability of iron and enhance degradation efficiency. ohiolink.edu
Nanoscale Zero-Valent Iron (nZVI): nZVI can degrade 2-CBP through both reductive and oxidative pathways, particularly in the presence of dissolved oxygen. nih.gov Under acidic conditions, nZVI generates hydroxyl radicals, which efficiently oxidize 2-CBP. nih.gov The primary degradation products include biphenyl (from reductive dechlorination) and hydroxylated intermediates like 2-chlorophenol (B165306). nih.gov
Supercritical Water Oxidation (SCWO): This method involves oxidizing organic compounds in water at temperatures and pressures above its critical point (374 °C, 221 bar). A study using hydrogen peroxide as the oxidant and methanol (B129727) as a cosolvent achieved destruction rates of over 99.98% for 2-CBP. acs.org The reaction followed second-order kinetics, with biphenyl being a primary product at lower temperatures (<700 K) and CO₂ at higher temperatures. acs.org
UV/H₂O₂ Process: The photolysis of hydrogen peroxide (H₂O₂) with UV light is a well-established AOP that generates hydroxyl radicals. The addition of 5 mM of H₂O₂ to a direct photolysis system increased the degradation of 2-CBP from 60% to 75% after three hours. sciepub.com
Electrochemical reduction offers a targeted method for the dechlorination of PCBs. This technique typically involves the use of a cathode with high catalytic activity to remove chlorine atoms from the biphenyl ring. electrochemsci.org
Key findings from electrochemical reduction studies of 2-CBP include:
Mediated Reduction: The process can be enhanced by using mediators like naphthalene (B1677914) or biphenyl. nih.gov These mediators form radical anions that facilitate rapid and complete dechlorination. nih.gov
Cathode Materials: Palladium-modified nickel foam (Pd/Ni foam) has been used effectively as a cathode. electrochemsci.org The dechlorination of 2-CBP to biphenyl occurs via catalytic hydrodechlorination, where active hydrogen is formed from the electrochemical reduction of water. electrochemsci.org
Kinetics and Products: The reaction order for the mediated dechlorination of 2-CBP was determined to be 0.5 for the substrate and 1 for the mediator (naphthalene). nih.gov The primary product of the reduction is biphenyl, with side reactions contributing less than 10% to the total products in naphthalene-mediated systems. nih.gov
Influence of pH: The rate of dechlorination using a palladized iron (Fe/Pd) system is highly dependent on pH. acs.org The rate constant was found to be linearly correlated to the iron corrosion potential and current in the low pH regime (3-5.5), indicating the direct involvement of active hydrogen species. acs.org
Biotransformation and Microbial Degradation Investigations
Enzymatic Pathways in the Degradation of Chlorinated Aromatic Compounds
The microbial degradation of chlorinated aromatic compounds, such as 2-chlorobiphenylene, is a complex process governed by a series of specialized enzymatic reactions. The presence and nature of chlorine substituents on the aromatic rings significantly influence the compound's resistance to breakdown, often making them more recalcitrant than their non-chlorinated parent compounds. frontiersin.org Microorganisms, however, have evolved diverse enzymatic pathways to cleave the stable carbon-chlorine bond and mineralize these persistent pollutants. nih.govepa.gov
The initial and most critical step in the aerobic degradation of many aromatic compounds is the activation of the chemically inert ring system. frontiersin.org This is typically accomplished by dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. nih.gov For chlorinated biphenyls, this oxidation preferentially occurs on the unsubstituted ring. nih.gov Following this initial hydroxylation, the degradation proceeds through several established pathways.
Key enzymatic mechanisms involved in the breakdown of chlorinated aromatics include:
Oxygenative Reactions : Catalyzed by oxygenases, these reactions introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. nih.gov This is a common strategy for less chlorinated compounds. nih.gov
Reductive Dehalogenation : In this process, the chlorine substituent is replaced by a hydrogen atom. This can be an energy-linked process for bacteria and often initiates the catabolism of more highly chlorinated compounds. nih.gov
Hydrolytic Dehalogenation : Hydrolase enzymes can replace a chlorine atom with a hydroxyl group through nucleophilic displacement. nih.gov
Eliminative Dehalogenation : Lyase enzymes can catalyze the elimination of hydrogen chloride (HCl) from a chlorinated compound. nih.gov
Once the aromatic ring is dihydroxylated, it is primed for cleavage. The degradation of the resulting chlorocatechols, which are common central intermediates, typically proceeds via a modified ortho-cleavage pathway. researchgate.net In some cases, such as with Pseudomonas putida strain GJ31 degrading chlorobenzene, a meta-cleavage pathway is utilized. researchgate.net An important enzyme in this process is 2-chloro-4-carboxymethylenebut-2-en-1,4-olide isomerase (also known as chlorodienelactone isomerase), which catalyzes a crucial isomerization step, making the molecule more susceptible to subsequent enzymatic attack and facilitating the detoxification process. ontosight.ai
| Enzyme Class | Function in Degradation of Chlorinated Aromatics | Example Enzyme(s) | Reference(s) |
| Dioxygenases | Catalyze the initial ring hydroxylation, forming cis-dihydrodiols. | Biphenyl dioxygenase, Chlorobenzene dioxygenase | nih.gov |
| Dehydrogenases | Oxidize the cis-dihydrodiol to a dihydroxylated compound (e.g., chlorocatechol). | Dihydrodiol dehydrogenase | asm.org |
| Ring-Cleavage Dioxygenases | Cleave the aromatic ring of chlorocatechol intermediates. | Chlorocatechol 1,2-dioxygenase (ortho-cleavage), Chlorocatechol 2,3-dioxygenase (meta-cleavage) | researchgate.net |
| Isomerases | Catalyze the isomerization of ring-fission products. | Chlorodienelactone isomerase | ontosight.ai |
| Reductive Dehalogenases | Remove chlorine atoms via reductive dechlorination, often under anaerobic conditions. | PceA | nih.gov |
| Hydrolases | Replace chlorine atoms with hydroxyl groups via hydrolysis. | DhaA | nih.gov |
Identification and Characterization of Biotransformation Products
While specific studies detailing the complete biotransformation pathway of this compound are limited, extensive research on analogous monochlorinated and dichlorinated biphenyls provides a strong basis for identifying its likely metabolic products. The degradation pathway typically begins with the enzymatic attack on the unsubstituted phenyl ring, leading to a series of hydroxylated and ring-opened intermediates.
Studies using bacterial strains such as Pseudomonas sp. and E. coli expressing dioxygenase enzymes have shown that monochlorobiphenyls are oxidized on the unsubstituted ring at the 2,3-position. nih.gov For example, 3-chlorobiphenyl (B164846) is transformed into (+)-cis-2′,3′-dihydroxy-2′,3′-dihydro-3-chlorobiphenyl. nih.gov By analogy, the initial biotransformation product of this compound would be cis-2',3'-dihydroxy-2',3'-dihydro-2-chlorobiphenyl .
Following the initial dihydroxylation, subsequent enzymatic reactions, including dehydrogenation and ring cleavage, lead to the formation of chlorinated benzoic acids. Research on the degradation of 4-chlorobiphenyl (B17849) by Achromobacter sp. and Bacillus brevis identified 4-chlorobenzoic acid as the major metabolic product. nih.gov Similarly, the biotransformation of 2,4'-dichlorobiphenyl (B164879) by Hydrogenophaga sp. yielded both 2-chlorobenzoic acid and 4-chlorobenzoic acid , along with various hydroxylated metabolites and meta-cleavage products. nih.gov
Based on these established pathways for closely related compounds, the degradation of this compound is expected to produce a series of intermediates. The initial attack by a biphenyl dioxygenase would yield a chlorinated cis-dihydrodiol, which is then aromatized to a dihydroxy-chlorobiphenyl. The cleavage of the now-dihydroxylated ring would lead to a chlorinated hydroxypentadienoic acid derivative, which is further metabolized to yield 2-chlorobenzoic acid as a key intermediate product.
| Parent Compound | Key Biotransformation Product(s) | Degrading Organism/Enzyme System | Reference(s) |
| 3-Chlorobiphenyl | (+)-cis-2′,3′-Dihydroxy-2′,3′-dihydro-3-chlorobiphenyl | E. coli expressing Chlorobenzene Dioxygenase | nih.gov |
| 4-Chlorobiphenyl | 4-Chlorobenzoic acid | Achromobacter sp., Bacillus brevis | nih.gov |
| 2,4'-Dichlorobiphenyl | 2-Chlorobenzoic acid, 4-Chlorobenzoic acid, meta-cleavage products | Hydrogenophaga sp. IA3-A | nih.gov |
| This compound (Predicted) | cis-2',3'-Dihydroxy-2',3'-dihydro-2-chlorobiphenyl , 2-Chlorobenzoic acid | Predicted based on analogous pathways | nih.govnih.gov |
Derivatization and Advanced Synthetic Applications of 2 Chlorobiphenylene
Functionalization of the Biphenylene (B1199973) Core for Novel Scaffolds
The biphenylene nucleus offers multiple avenues for chemical modification, allowing for the construction of diverse molecular scaffolds. The presence of a chlorine atom at the 2-position of the biphenylene core is expected to influence its reactivity, particularly in substitution and cross-coupling reactions.
Introduction of Additional Substituents (e.g., Nitrogen, Oxygen, Sulfur)
The functionalization of the biphenylene core can be achieved through various synthetic strategies. Lithiation of biphenylene followed by reaction with electrophiles is a well-established method for introducing substituents, primarily at the 1-position pnas.orgresearchgate.netresearchgate.net. For instance, reaction with electrophiles like iodine or methyl iodide can yield halogenated or methylated biphenylenes pnas.orgresearchgate.net.
Computational studies have demonstrated that halogenation, including chlorination, of biphenylene networks can significantly tune their electronic properties and band gaps rsc.orgnih.govuni-muenchen.de. Specifically, chlorination has been shown to modulate band gaps in the range of 0.090–3.44 eV, indicating its potential for electronic material applications rsc.orguni-muenchen.de. While direct experimental introduction of nitrogen, oxygen, or sulfur substituents onto a pre-formed 2-chlorobiphenylene is not extensively reported, general principles suggest several pathways. The chloro substituent itself can serve as a handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of heteroatom-containing groups. For example, palladium-catalyzed amination reactions are commonly employed to introduce nitrogen functionalities onto aryl halides acs.orgkit.edu. Similarly, reactions involving alkoxides or thiols could introduce oxygen or sulfur substituents, respectively. The synthesis of biphenylenes bearing nitrogen (pyridine), phosphorus (phosphine), or carbene donors has been explored, highlighting the compatibility of the biphenylene core with various heteroatom-containing functionalities researchgate.netbeilstein-journals.org.
Formation of Polyaromatic Systems and Extended Conjugated Structures
Biphenylene units are highly valuable for constructing extended polycyclic aromatic hydrocarbons (PAHs) and conjugated systems. Their incorporation into acene frameworks, for instance, has been shown to enhance stability by limiting electron delocalization through the antiaromatic four-membered ring rsc.orgsmolecule.combeilstein-journals.org.
Transition metal-catalyzed cross-coupling reactions are pivotal in this regard. Reactions such as the Suzuki-Miyaura, Ullmann, and Sonogashira couplings, utilizing halogenated biphenylenes as precursors, are instrumental in building larger PAH structures pnas.orgnih.govkit.edursc.orgsmolecule.combeilstein-journals.orgorganic-chemistry.orgrsc.org. For example, 2-bromobiphenylene (B15334225) has been used as a starting material for synthesizing complex polycyclic structures like "v" and "z"-shaped POAs researchgate.net. This suggests that this compound, with its reactive C-Cl bond, could similarly serve as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form extended π-conjugated systems. These reactions allow for the controlled assembly of molecules with tailored optoelectronic properties, making them highly relevant for advanced materials.
This compound as a Building Block in Complex Organic Synthesis
The biphenylene core, functionalized with a chlorine atom, offers unique opportunities for constructing complex molecular architectures and advanced materials.
Synthesis of Chiral Derivatives and Enantioselective Transformations
The synthesis of chiral biphenyl (B1667301) derivatives is a well-established area, driven by their importance as ligands in asymmetric catalysis and as building blocks for chiral materials pnas.orgrsc.orgrsc.orgacs.orgacs.org. These compounds often exhibit atropisomerism, arising from restricted rotation around the biaryl bond, leading to axial chirality.
Precursor for Advanced Organic Materials Synthesis
Biphenylene-containing compounds are increasingly recognized for their potential in advanced organic materials, particularly in organic electronics. The incorporation of biphenylene units can impart enhanced stability and tunable optoelectronic properties rsc.orgbeilstein-journals.orgacs.org.
Computational studies have shown that halogenation, including chlorination, of biphenylene networks can effectively regulate their electronic properties, such as band gaps, making them promising candidates for electronic devices and photocatalysis rsc.orgnih.govuni-muenchen.de. For instance, chlorination of biphenylene networks can tune band gaps within a wide range, suggesting their utility in semiconductor applications. The synthesis of polycyclic aromatic compounds (POAs) from 2-bromobiphenylene exemplifies the use of halogenated biphenylenes in constructing complex conjugated systems with potential material applications researchgate.net. Furthermore, the intrinsic electronic and magnetic properties of biphenylene networks can be further modulated through doping with transition metals or functionalization, opening avenues for novel magnetic materials and semiconductors rsc.orgnih.govuni-muenchen.de.
Data Tables
To illustrate the synthetic versatility and applications, the following data tables summarize key aspects of biphenylene functionalization and related cross-coupling reactions.
Table 1: Functionalization of Biphenylene Derivatives
| Reaction Type/Substituent | Starting Material/Precursor | Reagents/Conditions | Product(s) / Outcome | Key Reference |
| Lithiation/Electrophilic Quench | Biphenylene | n-BuLi, then electrophile (e.g., I₂, Me₃SiCl) | 1-Substituted biphenylenes (e.g., 1-iodobiphenylene, 1-(trimethylsilyl)biphenylene) | pnas.orgresearchgate.netresearchgate.net |
| Halogenation (Chlorination) | Biphenylene Network | DFT calculations indicate potential for chlorination | Tunable band gaps (0.090–3.44 eV) | rsc.orguni-muenchen.de |
| Cross-Coupling (Suzuki) | 2-Bromobiphenylene | Arylboronic acid, Pd catalyst | Extended conjugated systems (e.g., POAs) | researchgate.net |
| Cross-Coupling (Ullmann) | 2,2'-Dihalogenated Biphenyls | Transition metals | Substituted biphenylenes, Polycyclic hydrocarbons ([N]phenylenes) | rsc.orgorganic-chemistry.org |
Table 2: Synthesis of Chiral Biphenyl Derivatives
| Method | Key Reagents/Conditions | Chirality Induction | Product Type | Key Reference |
| Ullmann Coupling | Aryl halides, Cu catalyst | Asymmetric coupling, Chirality transfer | Axially chiral biphenyls | pnas.org |
| Suzuki Coupling | Aryl halides, Arylboronic acids, Pd catalyst | Chiral auxiliaries/ligands, Resolution | Axially chiral biphenyls | pnas.orgrsc.orgacs.orgacs.org |
| Desymmetrization | Prochiral biaryls | Chiral reagents/catalysts | Enantiopure biaryls | pnas.org |
Table 3: Biphenylene in Organic Materials
| Material Type | Biphenylene Role | Key Features / Applications | Relevant Precursor | Key Reference |
| Organic Semiconductors | Core/Building Block | Tunable electronic properties, Enhanced stability | Halogenated biphenylenes, Biphenylene networks | rsc.orgnih.govuni-muenchen.dersc.orgbeilstein-journals.org |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Stabilizing Unit | Extended conjugation, Improved stability | Halogenated biphenylenes | rsc.orgsmolecule.combeilstein-journals.orgresearchgate.net |
| Chiral Ligands | Backbone | Axial chirality for asymmetric catalysis | Halogenated biphenylenes, Chiral biphenyls | pnas.orgrsc.orgacs.orgacs.org |
Compound List
this compound
Biphenylene
2-Bromobiphenylene
2,2'-Dihalogenated Biphenyls
Aryl Halides (e.g., Aryl Bromides, Aryl Iodides)
Arylboronic Acids
Organolithium Reagents (e.g., n-BuLi)
Electrophiles (e.g., I₂, Me₃SiCl)
Nitrogen-containing Biphenylene Derivatives (e.g., Pyridine-substituted)
Phosphorus-containing Biphenylene Derivatives (e.g., Phosphine-substituted)
Carbene-containing Biphenylene Derivatives
Polycyclic Aromatic Hydrocarbons (PAHs)
Acenes
[N]phenylenes
Polycyclic Aromatic (POA) Structures
Chiral Biphenyl Derivatives
Biphenyl-based Chiral Amine Catalysts
Biphenyl bis(crown ethers)
Organometallic Complexes (e.g., Gold(I) complexes)
2,2'-Dilithiobiphenyls
Zincacyclopentadienes
Alkyne-substituted PAHs
Bisnaphtho[2′,3′:3,4]cyclobut[1,2-b:1′,2′-i]anthracene (BNCBA)
Perylene Diimides (PDIs)
Biphenyl-containing Poly(aryl ether-bisketone)s
Conclusion and Future Research Directions
Synthesis of Key Findings and Current Understanding
The existing body of research, though not exhaustively detailed here, points to 2-Chlorobiphenylene as a chlorinated aromatic compound with a biphenyl (B1667301) backbone. Its structure suggests potential for various chemical transformations and incorporation into larger molecular architectures. Studies on related biphenyl derivatives indicate that the presence of a chlorine atom can influence properties such as solubility, reactivity, and potential biological activity cymitquimica.comontosight.ai. Furthermore, research into the degradation of chlorinated biphenyls, such as 2-chlorobiphenyl (B15942), highlights their persistence in the environment and the need for effective remediation strategies, often involving advanced oxidation processes or specific microbial degradation pathways nih.govmountainscholar.orgasm.org.
The synthesis of this compound and its derivatives has been explored, often involving cross-coupling reactions like Suzuki-Miyaura or Ullmann coupling, with optimization of catalysts and reaction conditions being key for yield maximization . Characterization typically involves techniques such as X-ray diffraction, SEM, and spectroscopic methods (NMR, UV-vis) to elucidate structural and optical properties researchgate.netresearchgate.net.
Conceptual Data Table: Representative Properties of 2-Chlorobiphenyl Derivatives
| Property | This compound (Hypothetical) | 2'-Chlorobiphenyl-2-carbaldehyde cymitquimica.com | 2-Chloro-biphenyl-4-ylamine ontosight.ai |
| Molecular Formula | C₁₂H₉Cl | C₁₃H₉ClO | C₁₂H₁₀ClN |
| Molecular Weight ( g/mol ) | 188.65 | 216.67 | 201.67 |
| CAS Number | 2051-60-7 | 223575-76-6 | 5730-85-8 |
| Solubility (in water) | Low | Low | Low |
| Reactivity | Moderate (electrophilic substitution) | High (aldehyde group) | Moderate (amino group) |
| Potential Application | Intermediate, Material science | Organic synthesis, Pharma research | Dyes, Pharma intermediates |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational understanding of this compound's structure and basic reactivity, significant knowledge gaps remain, particularly concerning its tailored application in advanced materials and sustainable processes. A critical area for further investigation is the precise control over its synthesis to achieve high purity and specific isomeric forms, which is crucial for predictable material properties. Detailed studies on its photophysical properties, thermal stability, and electrochemical behavior are needed to fully assess its potential in electronic or optical materials.
Furthermore, while related compounds are explored for their environmental remediation capabilities nih.govmountainscholar.orgasm.orgresearchgate.netdntb.gov.ua, the specific efficacy and mechanisms of this compound in such applications require dedicated research. Understanding its degradation pathways, potential byproducts, and environmental fate is paramount for any sustainable application. The exploration of its biological activity, beyond general observations for biphenyl derivatives, also presents an avenue for targeted research, particularly in the context of developing new functional molecules.
Future Outlook for this compound in Sustainable Chemical Research and Materials Science
The future outlook for this compound is promising, particularly within the growing fields of sustainable chemistry and advanced materials science. Its biphenyl structure, amenable to functionalization, positions it as a potential building block for novel polymers, organic semiconductors, or specialized coatings. Research into photocatalytic degradation of chlorinated compounds suggests that derivatives or composites incorporating this compound might be developed for environmental remediation, transforming recalcitrant pollutants researchgate.netresearchgate.netdntb.gov.ua.
The drive towards a circular economy and the development of sustainable materials mdpi.comheidelbergmaterials.comoecd.orgccemagazine.com could also benefit from compounds like this compound if their synthesis can be made more environmentally benign and if they contribute to materials with reduced environmental impact or enhanced recyclability. Future research should focus on green synthesis routes, exploring its incorporation into biodegradable polymers, or utilizing its unique electronic properties for next-generation electronic devices. The development of efficient, low-energy synthesis methods and comprehensive life-cycle assessments will be critical for realizing its full potential in a sustainable framework.
Compound List:
this compound
2'-Chlorobiphenyl-2-carbaldehyde
2-Chloro-biphenyl-4-ylamine
2-chlorobiphenyl
2-chlorophenylpyridine
Q & A
Q. What established methods are used for synthesizing 2-Chlorobiphenylene, and what are their yields and purity levels?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, coupling 2-chlorophenylboronic acid with iodobenzene under palladium catalysis yields this compound. Yields vary (60–85%) depending on solvent polarity (e.g., THF vs. DMF) and catalyst loading (1–5 mol%). Purity (>95%) is confirmed via column chromatography and recrystallization. Characterization by NMR (¹H/¹³C) and GC-MS is essential to verify structural integrity .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers are critical?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals in the 7.0–7.8 ppm range, with splitting patterns indicating chlorine's ortho substitution.
- ¹³C NMR : Aromatic carbons adjacent to chlorine appear downfield (~130–140 ppm).
- IR Spectroscopy : C-Cl stretching vibrations at 550–600 cm⁻¹ confirm chlorination.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 188 (M⁺) with isotopic patterns matching chlorine’s natural abundance (3:1 ratio for M⁺ and M+2).
Cross-referencing with X-ray crystallography (if single crystals are obtained) resolves ambiguities in regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to collate and analyze conflicting studies, focusing on variables like solvent polarity, temperature, and catalyst type .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-Cl bond cleavage vs. aryl coupling).
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and energy barriers, clarifying competing pathways .
Q. What computational approaches predict the environmental fate of this compound?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation rates and bioaccumulation potential using descriptors like logP (octanol-water partition coefficient) and molecular polarizability.
- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aquatic matrices to assess persistence.
- Ecotoxicity Assays : Combine with in silico tools (e.g., ECOSAR) to predict acute/chronic toxicity in aquatic organisms .
Q. How does chlorine substitution position in this compound influence its physicochemical properties compared to other chlorinated biphenyls?
- Methodological Answer :
- Comparative Analysis : Use HPLC to measure retention times under identical conditions (e.g., C18 column, 70% acetonitrile). Lower logP values for ortho-substituted derivatives indicate reduced hydrophobicity vs. para isomers.
- Thermogravimetric Analysis (TGA) : Ortho substitution reduces thermal stability (decomposition onset ~200°C) due to steric strain.
- Solubility Studies : Ortho-chlorinated analogs show higher solubility in polar aprotic solvents (e.g., DMSO) compared to meta/para isomers .
Methodological Frameworks
Q. What frameworks (e.g., FINER, PICO) are recommended for formulating research questions on this compound’s structure-activity relationships?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources for synthesis), Interesting (novelty in substitution effects), Novel (unexplored ortho vs. para toxicity), Ethical (safe disposal protocols), and Relevant (implications for PCB analog studies).
- PICO Framework : Define Population (e.g., microbial communities), Intervention (exposure to this compound), Comparison (vs. unchlorinated biphenyl), Outcome (biodegradation rates).
These frameworks prevent vague hypotheses and align with peer-review expectations .
Q. How should researchers conduct meta-analyses of this compound’s toxicological data across disparate studies?
- Methodological Answer :
- Data Harmonization : Standardize metrics (e.g., LC₅₀, EC₅₀) and exposure durations.
- Risk of Bias Assessment : Use Cochrane Collaboration tools to evaluate study design (e.g., randomization, blinding in in vivo assays).
- Statistical Models : Apply random-effects models to account for heterogeneity in species sensitivity (e.g., algae vs. fish) .
Data Presentation Example
| Property | This compound | 4-Chlorobiphenylene |
|---|---|---|
| Melting Point (°C) | 78–80 | 92–94 |
| logP | 4.1 ± 0.2 | 4.5 ± 0.3 |
| Aqueous Solubility (mg/L) | 1.2 | 0.8 |
| GC-MS Retention Time (min) | 8.7 | 9.3 |
| Data synthesized from comparative studies on chlorinated biphenyls . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
